3-Bromo-4-methylthiophen-2-amine;hydrochloride

Catalog No.
S3260725
CAS No.
2248408-63-9
M.F
C5H7BrClNS
M. Wt
228.53
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-methylthiophen-2-amine;hydrochloride

CAS Number

2248408-63-9

Product Name

3-Bromo-4-methylthiophen-2-amine;hydrochloride

IUPAC Name

3-bromo-4-methylthiophen-2-amine;hydrochloride

Molecular Formula

C5H7BrClNS

Molecular Weight

228.53

InChI

InChI=1S/C5H6BrNS.ClH/c1-3-2-8-5(7)4(3)6;/h2H,7H2,1H3;1H

InChI Key

YTOWVBQJPRQBAD-UHFFFAOYSA-N

SMILES

CC1=CSC(=C1Br)N.Cl

Solubility

not available

3-Bromo-4-methylthiophen-2-amine; hydrochloride is a chemical compound with the molecular formula C5_5H7_7BrNS·HCl. It features a thiophene ring substituted with a bromine atom at the 3-position and a methylthio group at the 4-position, along with an amine group at the 2-position. This structural configuration contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-methylthiophen-2-amine.
  • Substitution: The bromine atom may be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
  • Substitution: Nucleophilic substitution reactions often utilize reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

  • Oxidation: Sulfoxides and sulfones.
  • Reduction: 4-Methylthiophen-2-amine.
  • Substitution: Various substituted thiophenes depending on the nucleophile used.

Research indicates that 3-Bromo-4-methylthiophen-2-amine; hydrochloride exhibits potential biological activity, particularly as an inhibitor of certain enzymes and receptors in the brain. Studies have explored its use in treating neurological conditions such as Alzheimer’s disease and schizophrenia. The compound's ability to interact with biomolecules suggests it may have therapeutic properties worth investigating further .

Synthetic Routes

The synthesis of 3-Bromo-4-methylthiophen-2-amine; hydrochloride generally involves:

  • Bromination of 4-methylthiophen-2-amine: This step uses bromine or a brominating agent in a suitable solvent and catalyst.
  • Formation of Hydrochloride Salt: The amine is reacted with hydrochloric acid under controlled conditions to yield the hydrochloride salt .

Industrial Production Methods

In industrial settings, large-scale bromination processes are optimized for high yield and purity. The subsequent formation of the hydrochloride salt is performed under controlled conditions to ensure quality.

3-Bromo-4-methylthiophen-2-amine; hydrochloride has diverse applications:

  • Chemical Research: Serves as a building block for synthesizing more complex molecules.
  • Biological Studies: Investigated for potential interactions with biomolecules.
  • Medicinal Chemistry: Explored for therapeutic properties and as a precursor in drug development.
  • Industrial Uses: Utilized in producing specialty chemicals and materials.

Studies have examined how 3-Bromo-4-methylthiophen-2-amine; hydrochloride interacts with various biological targets. Its potential role as an enzyme inhibitor suggests it may influence metabolic pathways relevant to neurological disorders. Further research is necessary to elucidate these interactions fully and assess their implications for therapeutic development .

Similar Compounds

  • 3-Bromo-4-methylthiophen-2-amine
  • 4-Methylthiophen-2-amine
  • 3-Bromo-2-aminothiophene

Uniqueness

3-Bromo-4-methylthiophen-2-amine; hydrochloride is distinguished by its combination of a bromine atom and a hydrochloride salt, enhancing its solubility and reactivity compared to similar compounds. This unique structure makes it particularly valuable in research and industrial applications, allowing for specific interactions that may not occur with other thiophene derivatives.

Dates

Modify: 2023-08-19

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